![molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6](/img/structure/B43148.png)
Ethyl chrysanthemate
Overview
Description
Synthesis Analysis
The synthesis of ethyl chrysanthemate involves complex reactions, including pressure-induced polymerization and the use of ethylene as a monomeric unit. Studies have shown polymerization reactions under high pressure, leading to different polymer forms based on the pressure conditions applied. For instance, a high-density crystalline polymer of ethylene can be obtained at certain pressures, showcasing the intricate relationship between pressure and the resultant polymer structure (Chelazzi et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied. Research on ethyl chloride, for instance, provides insights into the staggered conformation and symmetry within molecular structures, which can be analogous to understanding the structural aspects of this compound (Hirota et al., 1978).
Chemical Reactions and Properties
This compound's chemical reactions and properties are pivotal for its applications. The transition-metal-catalyzed carbon-carbon bond-forming reactions of ethylene, for instance, highlight the reactivity and potential chemical transformations this compound might undergo, offering insights into its versatile chemical properties (Saini et al., 2013).
Physical Properties Analysis
Investigating the physical properties of compounds related to this compound, such as polyethylene, reveals significant attributes like crystalline structure and polymer density. Studies have detailed the crystalline phase transitions and the influence of molecular weight on the physical properties of these polymers, providing a basis for understanding the physical characteristics of this compound (Ueda et al., 1971).
Chemical Properties Analysis
The chemical properties of this compound are closely tied to its molecular structure and synthesis. Research on ethylene and its derivatives, including this compound, outlines the significance of molecular interactions, bond formations, and reaction mechanisms in determining the compound's chemical behavior and properties. The reactivity of ethylene in various catalytic and non-catalytic systems underscores the chemical versatility and applications of this compound (Yue et al., 2012).
Scientific Research Applications
Formation of Other Compounds : It is used in research for its ability to form methyl chrysanthemates and methyl 2-methoxydihydro-chrysanthemates (Harper & Reed, 1951).
Insect Attractant : Ethyl chrysanthemumate has been found effective as an attractant for the Coconut Rhinoceros Beetle and is used in pilot programs for its control (Maddison, Beroza & Mcgovern, 1973).
Enhancing Adsorption in Flotation Processes : Ethylene diamine phosphate (EDP) can significantly improve the flotation recovery of chrysocolla by enhancing the adsorption of S2 on its surface (Shen et al., 2018).
Control of Insects : Ethyl 4-methyloctanoate, a component of the male pheromone of Oryctes rhinoceros, is effective in capturing insects, aiding in the control of O. rhinoceros (Morin et al., 1996).
Synthesis of Novel Materials : Chrysanthemum-like mesoporous silica nanoparticles with large surface areas can be synthesized for controlled release of pyrene (Zhang et al., 2010).
Stereoisomeric Purity in Hydrolysis : The purified esterase from Arthrobacter globiformis SC-6-98-28 hydrolyzes ethyl chrysanthemate isomers stereoselectively to produce (+)-trans-acid with 100% stereoisomeric purity (Nishizawa, Gomi & Kishimoto, 1993).
Cloning and Overexpression in Microorganisms : The esterase gene of Arthrobacter globiformis has been cloned and overexpressed in Escherichia coli for the stereoselective production of (+)-trans-chrysanthemic acid (Nishizawa et al., 1995).
Synthesis of Analogues : A novel chain reaction induced by cathodic reduction has been developed to synthesize an analogue of this compound (Shono et al., 1981).
Separation of Isomers : Chiral packing materials using cellulose tris(4-methylbenzoate) can effectively separate chrysanthemate isomers by high-performance liquid chromatography (Yamamoto et al., 2006).
Biochemical Analysis
Biochemical Properties
Ethyl Chrysanthemate has been found to interact with specific enzymes in certain bacteria. For instance, a carboxylesterase from Arthrobacter globiformis was found to hydrolyze a mixture of this compound isomers stereoselectively .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by carboxylesterase. This enzyme cleaves the ester bond in this compound, leading to the production of chrysanthemic acid .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by carboxylesterase. This enzyme catalyzes the hydrolysis of this compound, leading to the production of chrysanthemic acid .
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052651 | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97-41-6 | |
Record name | Ethyl chrysanthemate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chrysanthemate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl chrysanthemate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |
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Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl chrysanthemate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethyl Chrysanthemate primarily known for?
A1: this compound is primarily known as an attractant for certain insects. While it was once considered for pest control, its effectiveness was limited, and newer, more effective pheromone-based solutions have been discovered. For instance, Ethyl 4-methyloctanoate has been identified as a more potent attractant for the African rhinoceros beetle (Oryctes monoceros) and the rhinoceros beetle (Oryctes rhinoceros) compared to this compound. [, ]
Q2: What is the main application of this compound in biocatalysis?
A2: this compound serves as a substrate for stereoselective hydrolysis by specific microbial esterases. This reaction yields (+)-trans-chrysanthemic acid, a valuable chiral building block for synthesizing pyrethroid insecticides. [, , ]
Q3: Which microorganisms are known to exhibit this stereoselective hydrolysis activity towards this compound?
A3: Research has identified several bacterial strains capable of stereoselectively hydrolyzing this compound. Notable examples include Arthrobacter globiformis SC-6-98-28 and Alcaligenes sp. NBRC 14130. [, , , ]
Q4: Can you elaborate on the enzyme responsible for this compound hydrolysis in Arthrobacter globiformis SC-6-98-28?
A4: The enzyme responsible for this compound hydrolysis in Arthrobacter globiformis SC-6-98-28 is an esterase. This enzyme has been purified and characterized, revealing a molecular weight of 43,000 Da (SDS-PAGE) and 94,000 Da (gel filtration), suggesting a dimeric structure. [, ]
Q5: What are the optimal conditions for this esterase activity?
A5: The esterase exhibits optimal activity at pH 10.0 and a temperature of 45 °C. [, ]
Q6: Has the gene encoding this esterase been studied?
A6: Yes, the gene encoding the esterase from Arthrobacter globiformis SC-6-98-28 has been cloned and overexpressed in Escherichia coli. This enabled large-scale production of the enzyme, significantly enhancing the efficiency of (+)-trans-chrysanthemic acid production. []
Q7: What insights did the amino acid sequence analysis of this esterase provide?
A7: Sequence analysis revealed similarities between the esterase and other enzymes, including class C β-lactamases, D,D-carboxypeptidases, D-aminopeptidases, 6-aminohexanoate-dimer hydrolase, and a Pseudomonas esterase. These findings suggest a possible evolutionary relationship and conserved catalytic mechanisms among these enzymes. []
Q8: Did the sequence analysis reveal any potential active sites?
A8: The sequence comparison highlighted a Ser-X-X-Lys motif, which is likely part of the enzyme's active site. This motif is commonly found in serine hydrolases, further supporting the esterase's classification. []
Q9: Are there any alternative synthetic approaches for (+)-trans-chrysanthemic acid production?
A9: Yes, besides enzymatic methods, chemical synthesis routes for (±)-trans-chrysanthemic acid and related compounds have been explored. One approach utilizes the reaction of (3-methyl-2-butenyl)(nonafluorobutyl)sulfone with ethyl 3-methyl-2-butenoate (ethyl senecioate) to produce this compound, which can then be further converted to the acid. []
Q10: What are the applications of 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a compound derived from this compound?
A10: 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione, a derivative of this compound, is a valuable intermediate in organic synthesis. It can be prepared from this compound through a series of chemical transformations. [, , ]
Q11: Have researchers investigated different synthetic methods for 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione?
A11: Yes, several methods for synthesizing 6,6-dimethyl-3-oxadicyclo[3.1.0]hexane-2,4-dione have been investigated, focusing on improving yield and environmental friendliness. These methods often involve oxidizing this compound to 3,3-dimethyl-1,2-cyclopropane dicarboxylic acid followed by cyclization. [, , ]
Q12: Are there any studies on the cis-trans isomerization of this compound?
A12: Yes, research has explored the use of dichlorobis(organonitrile)palladium(II) complexes as catalysts for cis-trans isomerization of this compound and chrysanthemic acid. []
Q13: Can this compound be used for the synthesis of other bioactive molecules?
A13: Yes, research has explored using the trans-2,2-dimethyl cyclopropyl group derived from this compound in the synthesis of novel nucleoside analogs. These analogs were investigated for potential antiviral activity. [, ]
Q14: What are the prospects of developing novel pest control solutions based on the research findings?
A14: The identification of Ethyl 4-methyloctanoate as a more potent attractant for certain beetle species provides valuable insights for developing pheromone-based pest control strategies. This could involve using Ethyl 4-methyloctanoate alone or in combination with other attractants to create more effective traps. [, ]
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